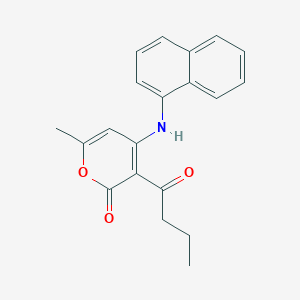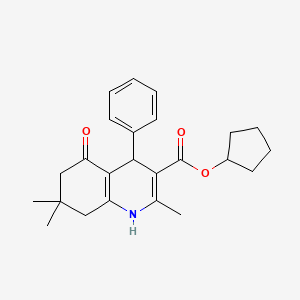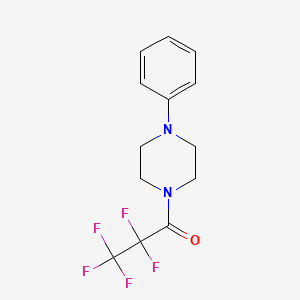
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one, also known as BNTX or BNTX hydrochloride, is a chemical compound that belongs to the pyranone family. It has been extensively studied for its potential use as a research tool in the field of neuroscience. BNTX is a selective antagonist of the delta opioid receptor, which is involved in pain modulation, mood regulation, and addiction processes.
Mécanisme D'action
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one acts as a competitive antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. The delta opioid receptor is involved in the modulation of pain, mood, and reward processes. This compound binds to the receptor with high affinity and blocks the action of endogenous delta opioid peptides, such as enkephalins and endorphins.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects, depending on the experimental conditions and the target tissue. In general, this compound blocks the effects of delta opioid agonists, such as analgesia, euphoria, and respiratory depression. This compound has been shown to attenuate the development of morphine tolerance and dependence, suggesting a potential therapeutic use in opioid addiction. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and noradrenaline, in various brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has several advantages as a research tool, including its high potency and selectivity for the delta opioid receptor, its ability to block the effects of endogenous delta opioid peptides, and its potential therapeutic use in opioid addiction. However, this compound also has some limitations, such as its relatively low solubility in water and its potential off-target effects on other receptors or ion channels.
Orientations Futures
There are several future directions for the research on 3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one. One direction is to investigate the role of delta opioid receptors in various physiological and pathological processes, such as pain, mood, addiction, and neurodegenerative diseases. Another direction is to develop more potent and selective delta opioid receptor antagonists, with improved pharmacokinetic properties and fewer off-target effects. Finally, this compound could be used as a lead compound for the development of new drugs for the treatment of opioid addiction and other disorders.
Méthodes De Synthèse
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 1-naphthylamine and ethyl acetoacetate to form 1-(1-naphthyl)-2-acetyl-1-ethanol. This intermediate is then reacted with butyryl chloride to yield this compound. The final product can be purified by recrystallization or chromatography.
Applications De Recherche Scientifique
3-butyryl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one has been used extensively as a research tool to study the role of delta opioid receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the delta opioid receptor, with little or no affinity for other opioid receptors. This compound has been used to investigate the role of delta opioid receptors in pain modulation, mood regulation, addiction processes, and other physiological functions.
Propriétés
IUPAC Name |
3-butanoyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-7-18(22)19-17(12-13(2)24-20(19)23)21-16-11-6-9-14-8-4-5-10-15(14)16/h4-6,8-12,21H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILMFLRDXROYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5183121.png)
![3-[(4-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5183129.png)
![2,6-bis(3-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5183140.png)
![2-ethyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5183144.png)
![1-(2-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5183145.png)


![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)
